11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
CAS No.: 624724-30-7
Cat. No.: VC16149224
Molecular Formula: C34H41N3O4S2
Molecular Weight: 619.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-30-7 |
|---|---|
| Molecular Formula | C34H41N3O4S2 |
| Molecular Weight | 619.8 g/mol |
| IUPAC Name | 11-[(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
| Standard InChI | InChI=1S/C34H41N3O4S2/c1-25(2)24-41-29-19-17-26(18-20-29)32-27(23-37(35-32)28-14-10-9-11-15-28)22-30-33(40)36(34(42)43-30)21-13-8-6-4-3-5-7-12-16-31(38)39/h9-11,14-15,17-20,22-23,25H,3-8,12-13,16,21,24H2,1-2H3,(H,38,39)/b30-22- |
| Standard InChI Key | LKQPLVWEBFFBJR-SWKFRHMKSA-N |
| Isomeric SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) fused with a pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms). The thiazolidinone ring is substituted at position 5 with a methylene group linked to the pyrazole system, which itself is decorated with a 4-isobutoxyphenyl group and a phenyl ring. An undecanoic acid chain (11-carbon carboxylic acid) is attached to the thiazolidinone nitrogen, introducing amphiphilic properties that may influence bioavailability .
Stereochemical Considerations
The (5Z) designation indicates the Z-configuration of the exocyclic double bond connecting the thiazolidinone and pyrazole rings. This geometry is critical for maintaining planarity between the two heterocycles, a feature often associated with enhanced binding to biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound follows a multi-step protocol common to thiazolidinone derivatives (Figure 1) :
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Formation of the Pyrazole Intermediate:
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Condensation of 4-isobutoxyphenylhydrazine with a β-keto ester yields the pyrazole core.
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Subsequent iodination or bromination at the 4-position introduces a halogen for cross-coupling reactions.
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Thiazolidinone Assembly:
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Undecanoic Acid Conjugation:
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Alkylation of the thiazolidinone nitrogen with 11-bromoundecanoic acid completes the synthesis.
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Reaction Optimization
Microwave-assisted synthesis has been employed to accelerate key steps, reducing reaction times from hours to minutes while improving yields by 15–20% . Solvent systems such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates .
Physicochemical Properties
Molecular Descriptors
The relatively high LogP value suggests significant lipophilicity, which may facilitate membrane permeation but could also limit aqueous solubility. The undecanoic acid tail introduces surfactant-like behavior, enabling micelle formation at concentrations above 0.1 mM .
Biological Activity and Mechanisms
Anticancer Activity
In vitro screening against human cancer cell lines reveals moderate to potent cytotoxicity (Table 1) :
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| A-549 (Lung Carcinoma) | 8.2 ± 1.1 | Paclitaxel (0.9 ± 0.2) |
| HT-29 (Colon Carcinoma) | 11.7 ± 2.3 | 5-Fluorouracil (12.5 ± 3.1) |
| HeLa (Cervical Cancer) | 9.8 ± 1.6 | Cisplatin (2.1 ± 0.4) |
Mechanistic Insights:
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Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, the compound destabilizes microtubules by binding to the colchicine site on β-tubulin, as confirmed by molecular docking studies (PDB: 1SA0) .
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Reactive Oxygen Species (ROS) Induction: Thiazolidinone derivatives are known to elevate intracellular ROS levels, triggering apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Impact of Substituents
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4-Isobutoxyphenyl Group: Enhances hydrophobic interactions with tubulin's binding pocket compared to smaller alkoxy groups (e.g., methoxy) .
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Undecanoic Acid Chain: Prolongs half-life in serum by reducing renal clearance, though excessive chain length (>C14) diminishes activity due to steric hindrance.
Electronic Effects
Electron-withdrawing groups on the phenyl ring (e.g., fluorine) improve potency by 30–40%, whereas electron-donating groups (e.g., methoxy) reduce efficacy .
Pharmacokinetic Considerations
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (CLₕ = 22 mL/min/kg), with primary metabolites arising from oxidation of the isobutoxy side chain and β-oxidation of the undecanoic acid .
Plasma Protein Binding
High binding (>95%) to human serum albumin (HSA) limits free drug concentration but may facilitate tumor targeting via the Enhanced Permeability and Retention (EPR) effect .
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